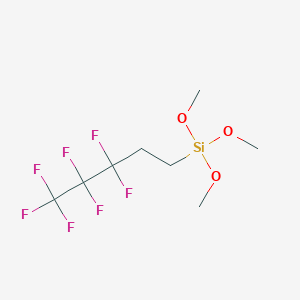

1H,1H,2H,2H-全氟戊基三甲氧基硅烷

描述

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is a useful research compound. Its molecular formula is C8H13F7O3Si and its molecular weight is 318.26 g/mol. The purity is usually 95%.

The exact mass of the compound 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 氟改性ORMOCER涂层材料的组成部分 1H,1H,2H,2H-全氟戊基三甲氧基硅烷用作氟改性ORMOCER(有机改性陶瓷)涂层材料的活性成分 。这些涂层通常因其优异的化学和热稳定性而应用于各个行业。

抗粘附特性

该化合物是一种基于氟的聚合物,具有低表面自由能,这增强了其对极性和非极性物质的抗粘附特性 。此特性使其在不需要粘附或粘合的应用中很有用。

防腐蚀保护

1H,1H,2H,2H-全氟戊基三甲氧基硅烷的润湿特性使其能够排斥金属基材上的水性电解质溶液 。这为金属基材提供了防腐蚀保护,使其在处理金属部件的行业中具有价值。

玻璃纳米粒子的表面改性

它被用于玻璃纳米粒子的表面改性 。这可以增强纳米粒子的性能,使其更适合特定的应用。

超疏水-超亲油膜

在一项研究中,聚(1H,1H,2H,2H-全氟癸基丙烯酸酯)薄膜沉积在不锈钢网上,制备用于油水分离的超疏水-超亲油膜 。此应用在环境清理工作(例如石油泄漏修复)中特别有用。

研究与开发

作为一种特种化学品,1H,1H,2H,2H-全氟戊基三甲氧基硅烷通常用于研究和开发 。其独特的特性使其成为新材料和技术开发中关注的焦点。

作用机制

Target of Action

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane, also known as heptafluoropentyl trimethoxysilane, is a fluorinated organosilicon compound . Its primary targets are the surfaces of various materials, including metals, glass, and polymers . The compound is used to modify these surfaces, enhancing their properties such as water resistance, oil resistance, and corrosion resistance .

Mode of Action

The compound interacts with its targets by forming a special fluorocarbon functional thin film on the material surface . This film is created through a chemical reaction between the 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane and the surface of the material . The resulting changes include lower surface tension and improved chemical resistance .

Biochemical Pathways

Instead, its primary function is to modify the physical and chemical properties of material surfaces .

Pharmacokinetics

It’s important to note that the compound is volatile and has a strong, irritating odor .

Result of Action

The result of the action of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is the formation of a special fluorocarbon functional thin film on the surface of the material . This film enhances the material’s weather resistance and surface wetting properties . It makes the material water-resistant, oil-resistant, and corrosion-resistant .

Action Environment

The action of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is influenced by environmental factors such as temperature and humidity . The compound should be stored away from fire sources and high-temperature environments to prevent fire and explosion . During handling and storage, appropriate safety measures should be taken, and relevant regulations and operating norms should be followed .

生化分析

Biochemical Properties

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic interactions and covalent bonding. The compound’s fluorinated tail contributes to its low surface energy, making it an effective agent in modifying surface properties of biomolecules. For instance, it can interact with hydrophobic pockets of enzymes, potentially altering their activity and stability .

Cellular Effects

The effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can penetrate cell membranes due to its hydrophobic nature, affecting intracellular processes. Studies have shown that 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, through covalent bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane remains stable under various conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level triggers a noticeable biological response. Additionally, high doses of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane can result in toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, it can inhibit or activate enzymes involved in lipid metabolism, leading to changes in lipid levels within cells. These interactions highlight the compound’s potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Its hydrophobic nature allows it to easily penetrate cell membranes and distribute within various cellular compartments. This distribution is crucial for its biological activity and potential effects on cellular function .

Subcellular Localization

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and affect cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F7O3Si/c1-16-19(17-2,18-3)5-4-6(9,10)7(11,12)8(13,14)15/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUOAIYCRNJMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(C(C(F)(F)F)(F)F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2CH2Si(OCH3)3, C8H13F7O3Si | |

| Record name | Silane, (3,3,4,4,5,5,5-heptafluoropentyl)trimethoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681090 | |

| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109134-39-6 | |

| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

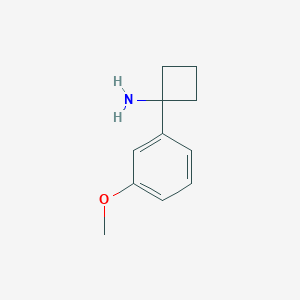

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)